1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)piperidine hydrochloride
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Overview
Description
1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)piperidine hydrochloride is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)piperidine hydrochloride typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with piperidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic catalysts such as hydrochloric acid are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: A simpler analog that lacks the piperidine moiety.
Flavanones: Compounds with a similar benzopyran structure but different functional groups.
Isochroman: Another benzopyran derivative with distinct chemical properties.
Uniqueness
1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)piperidine hydrochloride is unique due to its specific combination of the benzopyran and piperidine moieties. This combination imparts distinct chemical and biological properties that are not observed in its simpler analogs or other benzopyran derivatives.
Properties
CAS No. |
83823-43-2 |
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Molecular Formula |
C15H22ClNO |
Molecular Weight |
267.79 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-chromen-3-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c1-4-8-16(9-5-1)11-13-10-14-6-2-3-7-15(14)17-12-13;/h2-3,6-7,13H,1,4-5,8-12H2;1H |
InChI Key |
OHKROKFJDRJKHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CC3=CC=CC=C3OC2.Cl |
Origin of Product |
United States |
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